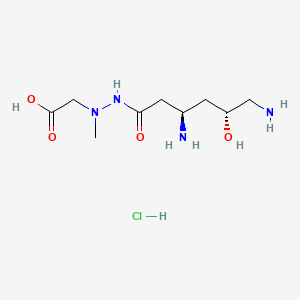![molecular formula C23H24N6O B10854083 2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol](/img/structure/B10854083.png)
2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SI-113 is a potent and selective inhibitor of serum and glucocorticoid-regulated kinase 1 (SGK1), a serine/threonine protein kinase that modulates several oncogenic signaling cascades . This compound has shown significant potential in cancer research, particularly in the treatment of glioblastoma multiforme (GBM) and other malignancies .
Preparation Methods
The synthesis of SI-113 involves the preparation of a substituted pyrazolo[3,4-d]pyrimidine scaffold . The specific synthetic routes and reaction conditions for SI-113 are not widely detailed in public literature. it is known that the compound is available in various purities and quantities for research purposes .
Chemical Reactions Analysis
SI-113 undergoes several types of chemical reactions, primarily involving its interaction with SGK1. The compound has been shown to induce autophagy and apoptosis in cancer cells . Common reagents and conditions used in these reactions include oxidative stress and ionizing radiations . Major products formed from these reactions include caspase-mediated apoptotic cell death and cytotoxic autophagy .
Scientific Research Applications
SI-113 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of SGK1 and its effects on various signaling pathways.
Biology: Employed in cell viability, cell death, caspase activation, and cell cycle progression studies.
Industry: Utilized in the development of new therapeutic strategies for cancer treatment.
Mechanism of Action
SI-113 exerts its effects by selectively inhibiting SGK1, which plays a crucial role in various oncogenic signaling cascades . The inhibition of SGK1 leads to the modulation of the PI3K/mTOR pathway, inducing a pro-survival autophagic response in cancer cells . Additionally, SI-113 enhances the effects of other antineoplastic drugs, such as quinacrine, by inducing significant increases in caspase-3/7 activation .
Comparison with Similar Compounds
SI-113 is unique in its selective inhibition of SGK1 compared to other kinase inhibitors. Similar compounds include:
SGK1-IN-4: Another selective inhibitor of SGK1 used in osteoarthritis studies.
AT13148: An oral-active, ATP-competitive, multi-AGC kinase inhibitor for Akt1/2/3, p70S6K, PKA, and ROCKI/II.
CKI-7: A potent ATP-competitive inhibitor of casein kinase 1 (CK1) and a selective Cdc7 kinase inhibitor.
These compounds share some similarities with SI-113 in terms of their kinase inhibition properties but differ in their specific targets and applications.
Properties
Molecular Formula |
C23H24N6O |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
InChI |
InChI=1S/C23H24N6O/c30-16-14-25-23-27-21(24-13-11-18-7-3-1-4-8-18)20-17-26-29(22(20)28-23)15-12-19-9-5-2-6-10-19/h1-10,12,15,17,30H,11,13-14,16H2,(H2,24,25,27,28)/b15-12+ |
InChI Key |
LAOYAWHHLUVMFT-NTCAYCPXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC(=N2)NCCO)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC(=N2)NCCO)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


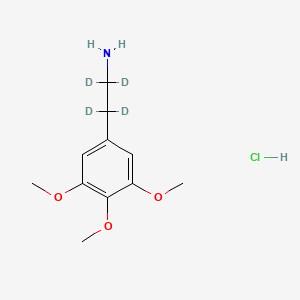

![11-(4-Acetylphenyl)-17-hydroxy-17-(3-hydroxyprop-1-enyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10854019.png)
![1-[3-[4-[3-[Bis(2-hydroxydodecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B10854027.png)

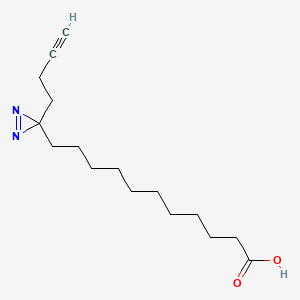
![Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2](/img/structure/B10854048.png)
![(Z)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10854052.png)
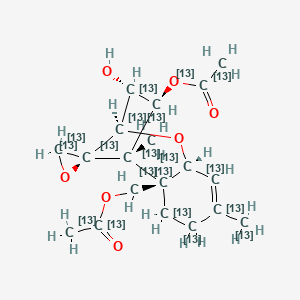
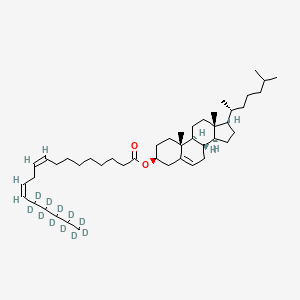
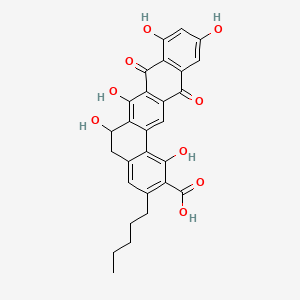
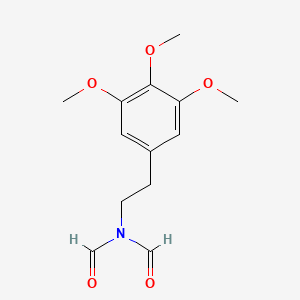
![1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10854098.png)
